2-Methoxycyclohexane-1-thiol
Description
2-Methoxycyclohexane-1-thiol is a cyclohexane derivative featuring a thiol (-SH) group at position 1 and a methoxy (-OCH₃) group at position 2. Its molecular formula is C₇H₁₄OS, with a calculated molecular weight of 146.07 g/mol (based on structural analogs ). The compound combines the nucleophilic reactivity of the thiol group with the electron-donating and steric effects of the methoxy substituent. While specific experimental data for this compound are absent in the provided evidence, its properties can be inferred through comparison with structurally similar thiols, such as 2-methylcyclohexane-1-thiol and 1-methylcyclohexane-1-thiol.
Properties
Molecular Formula |
C7H14OS |
|---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-methoxycyclohexane-1-thiol |
InChI |
InChI=1S/C7H14OS/c1-8-6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3 |
InChI Key |
YEIOZZPFVPOPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiols, including 2-Methoxycyclohexane-1-thiol, typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, although this method can lead to the formation of unwanted by-products .
Industrial Production Methods
Industrial production of thiols often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to isolate the thiol product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclohexane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Reduction: Hydrochloric acid and zinc for reducing disulfides back to thiols.
Substitution: Alkyl halides and thiourea for nucleophilic substitution reactions
Major Products
Oxidation: Disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols from disulfides.
Substitution: Thiols from alkyl halides
Scientific Research Applications
2-Methoxycyclohexane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxycyclohexane-1-thiol involves its reactivity as a thiol. Thiols are known for their ability to form disulfide bonds, which play a crucial role in protein structure and function. The compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. These interactions can modulate the activity of target molecules and influence biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular features of 2-methoxycyclohexane-1-thiol and its methyl-substituted analogs:
Key Observations :
- The methoxy group introduces an oxygen atom, increasing molecular weight by ~15.82 g/mol compared to methyl-substituted analogs.
- Substituent position significantly affects steric and electronic interactions. For example, the 1-methyl substituent in 1-methylcyclohexane-1-thiol creates a more crowded environment around the thiol group compared to the 2-position substituents.
Physical and Chemical Properties
While experimental data for this compound are unavailable, the following inferences can be made:
Boiling Point :
- Methoxy groups are more polar than methyl groups, suggesting higher boiling points for this compound due to stronger dipole-dipole interactions.
- Methyl-substituted analogs lack boiling point data in the evidence , limiting direct comparisons.
Solubility: The methoxy group’s polarity may enhance solubility in polar solvents (e.g., ethanol, acetone) compared to methyl-substituted thiols, which are likely more lipophilic.
Acidity of Thiol Group :
- Methoxy’s electron-donating resonance effects could slightly reduce thiol acidity compared to methyl’s inductive electron-donating effects. However, steric hindrance from substituents may also influence deprotonation kinetics.
Biological Activity
2-Methoxycyclohexane-1-thiol is a thiol compound with diverse applications in organic synthesis and potential biological activities. Its unique structure, characterized by a methoxy group and a thiol functional group, allows it to participate in various chemical reactions and interact with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicinal chemistry.
This compound has the following chemical properties:
- Molecular Formula : CHOS
- Molecular Weight : 160.28 g/mol
- CAS Number : 2137658-19-4
The presence of the thiol group (-SH) is crucial for its biological activity, enabling it to form disulfide bonds and participate in redox reactions.
The biological activity of this compound primarily arises from its reactivity as a thiol. Thiols are known for their ability to:
- Form Disulfide Bonds : Thiols can undergo oxidation to form disulfides, which are important in stabilizing protein structures.
- Participate in Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, attacking electrophilic centers in proteins and enzymes, thereby modulating their activity.
- Interact with Reactive Oxygen Species (ROS) : Thiols can scavenge ROS, contributing to antioxidant defense mechanisms.
Biological Activity
Research has demonstrated several aspects of the biological activity of this compound:
Antioxidant Activity
Studies indicate that thiols can exhibit antioxidant properties by reducing oxidative stress. This is particularly relevant in cellular environments where ROS levels can lead to damage and disease progression.
Enzyme Interaction
This compound has been shown to interact with various enzymes through thiol-disulfide exchange reactions. This interaction can influence enzyme activity and stability, impacting metabolic pathways.
Case Studies
- Covalent Inhibition Studies : Research involving covalent inhibitors has highlighted the potential of thiol compounds like this compound to selectively target specific enzymes, enhancing their therapeutic profiles. For instance, studies on MKK7 inhibitors demonstrated how modifications at the thiol site could affect enzyme inhibition efficiency .
- Cellular Studies : In vitro studies have assessed the reactivity of this compound with glutathione (GSH), revealing insights into its potential as a modulator of cellular redox states. The half-life of GSH consumption was measured, indicating the compound's reactivity profile .
Research Findings
Recent findings regarding the biological activity of this compound include:
| Study Focus | Key Findings |
|---|---|
| Antioxidant Properties | Exhibits significant scavenging activity against ROS in cellular models. |
| Enzyme Modulation | Alters enzyme kinetics through thiol-disulfide exchange mechanisms. |
| Reactivity Assessment | Demonstrated rapid reactivity with GSH, suggesting potential therapeutic uses. |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable compound in medicinal chemistry:
- Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics targeting oxidative stress-related diseases.
- Bioconjugation Strategies : The thiol group enables bioconjugation approaches for drug delivery systems or targeted therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
